5-methyl-3-(4-methylphenyl)-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
5-methyl-3-(4-methylphenyl)-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound that belongs to the triazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-methylphenyl)-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized with formamide to yield the triazolopyrimidine core. The final step involves the alkylation of the triazolopyrimidine with propyl bromide to introduce the propyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(4-methylphenyl)-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and propyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 5-methyl-3-(4-methylphenyl)-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound has been investigated for its potential therapeutic applications. It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a valuable lead compound in drug discovery .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 5-methyl-3-(4-methylphenyl)-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
Compared to similar compounds, 5-methyl-3-(4-methylphenyl)-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione stands out due to its unique substitution pattern and the presence of both methyl and propyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-8-(4-methylphenyl)-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-4-9-22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFPNPUBWSMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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